molecular formula C18H18N2O4S B5007417 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide

3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide

Cat. No. B5007417
M. Wt: 358.4 g/mol
InChI Key: QQFJAYXREQVFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide, also known as MIBAM, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of isothiazolidinone compounds, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide exerts its pharmacological effects by binding to the catalytic site of PTP1B, thereby inhibiting its activity. This leads to increased insulin sensitivity and glucose uptake in cells, as well as decreased hepatic glucose production. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It has also been shown to decrease body weight and adiposity in these models, suggesting a potential role in the treatment of obesity. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide is its high potency and selectivity for PTP1B inhibition. This makes it a valuable tool for studying the role of PTP1B in metabolic disorders and other diseases. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide. One area of interest is the development of new analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the effects of this compound on other metabolic pathways and disease states, such as cancer and neurodegenerative disorders. Finally, further studies are needed to elucidate the long-term safety and efficacy of this compound in humans, in order to determine its potential as a therapeutic agent.

Synthesis Methods

3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-methyl-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methylphenylamine to give the amide intermediate, which is subsequently cyclized with chloramine-T to yield the final product.

Scientific Research Applications

3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its ability to inhibit the activity of the enzyme protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the development of obesity, diabetes, and other metabolic disorders. This compound has been shown to be a potent and selective inhibitor of PTP1B, making it a promising candidate for the development of new therapies for these conditions.

properties

IUPAC Name

N-(3-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12-5-3-7-15(9-12)19-17(21)14-6-4-8-16(10-14)20-18(22)13(2)11-25(20,23)24/h3-10,13H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFJAYXREQVFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.